What are the physicochemical properties of 2-(4-Ethylphenyl)piperazine?
What are the physicochemical properties of 2-(4-Ethylphenyl)piperazine?
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylphenyl)piperazine
Introduction
2-(4-Ethylphenyl)piperazine is a substituted piperazine derivative that has garnered interest within medicinal chemistry and drug development. The piperazine ring is a common scaffold in many approved pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The addition of the 4-ethylphenyl group imparts specific lipophilic and aromatic characteristics that can influence a compound's interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step for any research scientist or drug development professional aiming to utilize it as a building block or investigate its potential as a bioactive agent.
This guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Ethylphenyl)piperazine, blending computational data with established experimental principles. It is designed to serve as a foundational resource for researchers, offering not just data, but also the context and methodologies required for its practical application and verification.
Chemical Identity and Structure
The unique properties of 2-(4-Ethylphenyl)piperazine are fundamentally derived from its molecular structure. It consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Attached to one of the carbon atoms (position 2) of this ring is a 4-ethylphenyl group.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-ethylphenyl)piperazine | [1] |
| CAS Number | 910444-30-3 | [1][] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][] |
| Canonical SMILES | CCC1=CC=C(C=C1)C2CNCCN2 | [1] |
| InChI Key | XXPMLIBLWBCOEI-UHFFFAOYSA-N | [1][] |
The presence of two secondary amine groups within the piperazine ring makes the molecule basic and provides sites for hydrogen bonding, which is crucial for its solubility and interaction with biological macromolecules. The ethylphenyl substituent introduces a significant non-polar, aromatic region, which influences the molecule's lipophilicity and potential for π-π stacking interactions. The molecule is chiral at the C2 position of the piperazine ring, meaning it can exist as (R)- and (S)-enantiomers.[3]
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. They are paramount in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
Molecular Weight and Mass
Molecular weight is a fundamental property influencing diffusion rates and the ability of a molecule to cross biological membranes.
| Property | Value | Source |
| Molecular Weight | 190.28 g/mol | [1][3] |
| Monoisotopic Mass | 190.146998583 Da | [1] |
Physical State and Appearance
While specific experimental data for 2-(4-Ethylphenyl)piperazine is not widely published, related piperazine compounds are typically crystalline solids at room temperature.[4] The parent compound, piperazine, is a white crystalline solid.[5]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This is a critical parameter for predicting membrane permeability and oral absorption.
| Property | Value | Method | Source |
| XLogP3 | 1.5 | Computed | [1][3] |
An XLogP3 value of 1.5 indicates that 2-(4-Ethylphenyl)piperazine has a moderate degree of lipophilicity. This suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. The ethylphenyl group contributes significantly to this lipophilicity compared to the more hydrophilic parent piperazine ring.
Acidity/Basicity (pKa)
The pKa values of a molecule determine its ionization state at a given pH. The two nitrogen atoms in the piperazine ring are basic and can be protonated. The pKa of the parent piperazine molecule is approximately 9.8 for the first protonation and 5.6 for the second. The electron-donating nature of the alkylphenyl substituent is not expected to dramatically alter these values, but precise experimental determination is necessary for accurate formulation and ADME modeling.
Solubility
Solubility in aqueous and organic media is crucial for formulation, delivery, and biological testing. The parent piperazine molecule is freely soluble in water.[4][5] The introduction of the 4-ethylphenyl group will decrease aqueous solubility due to its hydrophobic nature.
Quantitative solubility data for 2-(4-Ethylphenyl)piperazine is not widely published. A standard protocol for its determination is outlined in Section 3.
Boiling Point and Density
Physical properties such as boiling point and density are important for chemical synthesis, purification, and handling.
| Property | Value | Conditions | Source |
| Boiling Point | 324.9°C | at 760 mmHg | [] |
| Density | 0.973 g/cm³ | - | [] |
Note: These values are from a single commercial supplier and should be confirmed experimentally for critical applications.
Hydrogen Bonding and Polarity
The capacity for hydrogen bonding is a key determinant of solubility and drug-receptor interactions. The Topological Polar Surface Area (TPSA) is a useful metric for predicting transport properties.
| Property | Value | Method | Source |
| Hydrogen Bond Donor Count | 2 | Computed | [6] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Topological Polar Surface Area | 24.1 Ų | Computed | [1] |
A TPSA of 24.1 Ų is relatively low, which is generally associated with good cell membrane permeability.
Experimental Determination of Key Properties
For researchers requiring precise, validated data, direct experimental measurement is essential. The following section outlines standard, self-validating protocols for determining critical physicochemical properties.
Determination of pKa via Potentiometric Titration
The pKa is determined by monitoring the pH of a solution of the compound as a titrant (e.g., HCl) is added. The inflection points in the resulting titration curve correspond to the pKa values.
Protocol:
-
Preparation: Accurately weigh approximately 10-20 mg of 2-(4-Ethylphenyl)piperazine and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are the pH values at the half-equivalence points. The two basic nitrogens will likely yield two equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)
The shake-flask method is the gold standard for determining the water solubility of a compound. It involves saturating water with the compound and then measuring its concentration.
Protocol:
-
Preparation: Add an excess amount of 2-(4-Ethylphenyl)piperazine to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm the time to reach equilibrium.
-
Phase Separation: Allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as piperazine derivatives can be analyzed this way.[7][8]
-
Validation: The process should be repeated at least in triplicate to ensure the result is reproducible. The presence of solid compound at the end of the experiment validates that a saturated solution was achieved.
Caption: Workflow for solubility determination by the shake-flask method.
Conclusion
The physicochemical properties of 2-(4-Ethylphenyl)piperazine define its potential utility in scientific research and drug development. Computational data provides a strong foundational profile, suggesting moderate lipophilicity and good potential for membrane permeability. However, for progression in a regulated environment, the experimental determination of key values such as pKa and aqueous solubility is non-negotiable. The protocols outlined in this guide represent standard, robust methods for obtaining these critical data points. A thorough understanding and accurate measurement of these properties are indispensable for unlocking the full potential of this and related molecules in the pursuit of new chemical entities.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-(4-Ethylphenyl)piperazine | C12H18N2 | CID 72209353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
